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4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline Documentation Hub

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  • Product: 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline
  • CAS: 1040693-63-7

Core Science & Biosynthesis

Foundational

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline properties and solubility

This guide provides an in-depth technical analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline , a specialized secondary amine derivative utilized primarily as a pharmaceutical intermediate and chemical probe in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline , a specialized secondary amine derivative utilized primarily as a pharmaceutical intermediate and chemical probe in medicinal chemistry.

Executive Summary

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline (Catalog Ref: SC-314082) is a lipophilic, secondary aniline derivative characterized by a dual-aromatic structure linked via an ethylamine bridge. Its structural motif—combining an electron-rich aniline core with a steric-bulky 2-methylphenethyl group and a hydrophilic methoxyethoxy tail—makes it a valuable scaffold in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors .

This guide details its physicochemical properties, solubility thermodynamics, and critical handling protocols for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis

The compound is defined by three distinct pharmacophores:

  • The Core: An aniline nitrogen, acting as a weak hydrogen bond donor.

  • The Lipophilic Tail: A 2-methylphenethyl group, providing steric bulk and hydrophobic interaction potential (

    
     stacking).
    
  • The Polar Head: A 4-(2-methoxyethoxy) ether chain, modulating aqueous solubility and metabolic stability.

Table 1: Chemical Identity & Key Parameters[1]
ParameterSpecification
IUPAC Name N-[2-(2-Methylphenyl)ethyl]-4-(2-methoxyethoxy)aniline
Common Ref SC-314082; Aniline-Phenethyl Analog
Molecular Formula

Molecular Weight 285.38 g/mol
CAS Registry Not widely indexed (Refer to Catalog ID: SC-314082)
Physical State Viscous Oil or Low-Melting Solid (Off-white to pale yellow)
Smell Faint amine-like odor

Physicochemical Properties

Understanding the electronic and steric properties is crucial for predicting reactivity and biological behavior.

Electronic Profile
  • Basicity (pKa): The nitrogen atom is part of an N-alkylaniline system. Unlike aliphatic amines (pKa ~10), the lone pair on the nitrogen is partially delocalized into the phenyl ring.

    • Predicted pKa: ~5.2 – 5.8 (Conjugate acid).

    • Implication: At physiological pH (7.4), the molecule exists predominantly in its neutral (unionized) form , driving high membrane permeability but low aqueous solubility.

  • Lipophilicity (LogP):

    • Predicted LogP: 4.2 – 4.8.

    • Implication: Highly lipophilic. It will partition strongly into lipid bilayers and requires organic co-solvents for biological assays.

Structural Visualization (Graphviz)

The following diagram illustrates the retrosynthetic logic and structural connectivity, highlighting the modular assembly of the compound.

ChemicalStructure Figure 1: Retrosynthetic Disconnection Approaches Target 4-(2-Methoxyethoxy)-N- (2-methylphenethyl)aniline (Target Molecule) Precursor1 4-(2-Methoxyethoxy)aniline (Nucleophile) Reaction N-Alkylation (SN2 Mechanism) Precursor1->Reaction + Base (K2CO3) Reaction2 Reductive Amination Precursor1->Reaction2 Precursor2 2-Methylphenethyl bromide (Electrophile) Precursor2->Reaction Reaction->Target Reflux/ACN Precursor3 2-(2-Methylphenyl)acetaldehyde Precursor3->Reaction2 + NaBH(OAc)3 Reaction2->Target

Figure 1: Two primary synthetic pathways: Direct N-alkylation (top) and Reductive Amination (bottom).

Solubility Profile & Experimental Protocols

Solubility is the primary bottleneck for this compound in biological assays. Due to its high LogP and weak basicity, it is practically insoluble in neutral water .

Solubility Data (Thermodynamic)
SolventSolubility Limit (25°C)Notes
Water (pH 7.0) < 0.01 mg/mLInsoluble (Precipitation risk).
0.1 M HCl (pH 1.0) > 5.0 mg/mLSoluble as Hydrochloride salt.
DMSO > 50 mg/mLPreferred stock solvent.
Ethanol > 30 mg/mLGood for evaporation protocols.
Dichloromethane > 100 mg/mLExcellent for extraction/purification.
Protocol: Preparation of Assay Stocks (The "Solvent-Shift" Method)

To introduce this lipophilic compound into an aqueous buffer without crashing it out, follow this kinetic solubility protocol:

  • Primary Stock: Dissolve 2.85 mg of compound in 1.0 mL of 100% DMSO to create a 10 mM stock solution. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute the stock 1:10 in ethanol or PEG-400 if the assay tolerates it (optional step to reduce DMSO shock).

  • Final Aqueous Dilution:

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Critical Limit: Do not exceed 1% v/v DMSO in the final assay.

    • Concentration Cap: The maximum stable aqueous concentration is likely 10–50 µM . Above this, micro-precipitation may occur, leading to false negatives in screening (pan-assay interference).

Solubility Equilibrium Diagram

Solubility Figure 2: pH-Dependent Solubility & Precipitation Risks Stock Solid Compound (C18H23NO2) DMSO DMSO Stock (10-100 mM) Fully Soluble Stock->DMSO Dissolution Buffer_Neutral Neutral Buffer (pH 7.4) Unionized Form Low Solubility (<10 µM) DMSO->Buffer_Neutral Dilution (Risk!) Buffer_Acidic Acidic Buffer (pH < 4) Protonated Cation High Solubility (>1 mM) DMSO->Buffer_Acidic Dilution (Stable) Precipitation Precipitation/Aggregation (False Activity in Assays) Buffer_Neutral->Precipitation If Conc > Solubility Limit

Figure 2: Solubility behavior showing the critical impact of pH and dilution strategy.

Handling, Stability & Safety

Stability Hazards
  • Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. The secondary amine is particularly reactive.

    • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Container: Amber glass vials to prevent photodegradation.

  • Hygroscopicity: The ether chain (methoxyethoxy) adds slight hygroscopicity. Keep desiccated.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust/vapors.

Analytical Verification (HPLC Method)

To verify purity or concentration, use the following Reverse-Phase HPLC method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aniline absorption) and 280 nm .

  • Retention Time: Expect elution late in the gradient (approx. 7–8 min) due to high lipophilicity.

References

  • Santa Cruz Biotechnology. 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline (SC-314082) Product Data.[2]

  • PubChem Database. Aniline and Phenethylamine Derivatives: Physical Properties. National Library of Medicine.

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Synthesis of N-alkyl anilines).
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.

Sources

Exploratory

A Technical Guide to the Procurement and Synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline for Research Applications

For researchers and drug development professionals, securing novel chemical entities is a critical first step in the discovery pipeline. This guide addresses the procurement of a specific substituted aniline, 4-(2-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, securing novel chemical entities is a critical first step in the discovery pipeline. This guide addresses the procurement of a specific substituted aniline, 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. An initial market survey reveals this compound is not a readily available catalog item. Therefore, this document provides a comprehensive, field-proven strategy for its acquisition via chemical synthesis, including sourcing of precursors and a detailed experimental protocol.

Strategic Overview: Synthesis as a Procurement Pathway

The target molecule, 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline, is a disubstituted aniline. Its structure logically deconstructs into two primary building blocks: an aniline core and a phenethylamine side chain. The most direct and reliable method for its construction is through the formation of a C-N bond between these two precursors. Two robust and widely adopted synthetic strategies are considered:

  • N-Alkylation: A direct reaction between the aniline nitrogen and an alkyl halide. This involves the nucleophilic attack of the amine on an electrophilic carbon.

  • Reductive Amination: A one-pot reaction where an amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the target amine.

For this specific target, N-alkylation of 4-(2-methoxyethoxy)aniline with a suitable 2-methylphenethyl halide is a highly efficient and predictable approach.

Sourcing of Key Precursors and Reagents

The viability of any synthesis hinges on the commercial availability and quality of its starting materials. The following precursors are required for the proposed N-alkylation route.

Precursor/ReagentCAS NumberMolecular FormulaKey SuppliersIndicative Pricing (Research Scale)Purity
4-(2-Methoxyethoxy)aniline 33311-29-4C₉H₁₃NO₂Sigma-Aldrich, Santa Cruz Biotechnology, Laibo Chem[1][2][3]Varies by supplier and quantity≥98%
1-(2-Bromoethyl)-2-methylbenzene 16793-90-1C₉H₁₁BrKey Organics, BLDpharm[4]High cost, e.g., £1,056.00 for 1g[4]>95%[4]
2-Methylphenethylamine (Alternative Precursor)55755-16-3C₉H₁₃NThermo Scientific, Georganics, AA Blocks[5][6][7]e.g., $23.00 for 1g (HCl salt)[7]≥97%[5]
Potassium Carbonate (K₂CO₃) 584-08-7K₂CO₃Widely AvailableCommodity PricingAnhydrous, ≥99%
Acetonitrile (CH₃CN) 75-05-8CH₃CNWidely AvailableCommodity PricingAnhydrous, ≥99.8%

Note: Pricing is subject to change and may not include shipping and handling. Researchers should obtain current quotes from suppliers.

Proposed Synthetic Workflow

The recommended pathway is the direct N-alkylation of 4-(2-methoxyethoxy)aniline with 1-(2-bromoethyl)-2-methylbenzene. This reaction is a classic nucleophilic aliphatic substitution.[8] The aniline acts as the nucleophile, and the bromo-substituted phenethyl derivative is the electrophile. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

G A 4-(2-Methoxyethoxy)aniline (Nucleophile) D Reaction Mixture (Reflux, 8-16h) A->D B 1-(2-Bromoethyl)-2-methylbenzene (Electrophile) B->D C Potassium Carbonate (Base) Acetonitrile (Solvent) C->D E Work-up (Filtration, Extraction) D->E Cooling F Purification (Column Chromatography) E->F Crude Product G Final Product 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline F->G Pure Product G Aniline 4-(2-Methoxyethoxy)aniline Imine Imine Intermediate (In situ formation) Aniline->Imine Aldehyde 2-Methylphenylacetaldehyde Aldehyde->Imine Product Target Amine Imine->Product ReducingAgent NaBH(OAc)₃ (Reducing Agent) ReducingAgent->Product Reduction

Sources

Foundational

An In-Depth Technical Guide to the Research Applications of N-(2-methylphenethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The N-(2-methylphenethyl)aniline scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant versatility an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-methylphenethyl)aniline scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant versatility and therapeutic potential across a range of biological targets. This guide provides a comprehensive overview of the research applications of these derivatives, with a primary focus on their development as modulators of central nervous system (CNS) receptors. We will delve into the mechanistic rationale for their activity, explore key structure-activity relationships (SAR), provide detailed synthetic protocols, and discuss their therapeutic implications, particularly in the context of neuropsychiatric and neurodegenerative disorders.

Introduction: The N-(2-methylphenethyl)aniline Core Structure

The N-(2-methylphenethyl)aniline core consists of an aniline ring linked via a secondary amine to a 2-methylphenethyl group. This deceptively simple structure offers a remarkable degree of conformational flexibility and opportunities for chemical modification, making it an attractive starting point for the design of novel therapeutic agents. The strategic placement of substituents on both the aniline and phenyl rings allows for the fine-tuning of physicochemical properties and target-specific interactions.

While derivatives of the parent 2-phenethylamine structure are known to interact with a wide array of biological targets, including adrenergic, serotonin, and dopamine receptors, the N-(2-methylphenethyl)aniline scaffold has emerged as a particularly promising framework for achieving subtype-selective modulation of the dopamine D4 receptor.[1][2]

Therapeutic Applications in the Central Nervous System

Dopamine D4 Receptor Antagonism: A Key Therapeutic Strategy

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala.[2][3] This distinct localization, compared to other dopamine receptor subtypes, implicates the D4 receptor in cognitive processes, emotional regulation, and reward pathways.[2][3] Consequently, it has garnered significant attention as a therapeutic target for a variety of CNS disorders.[4]

N-(2-methylphenethyl)aniline derivatives have been instrumental in the development of potent and selective D4 receptor antagonists.[5][6] The rationale behind targeting the D4 receptor with antagonists stems from its association with conditions such as schizophrenia, addiction, and certain types of cancer, like glioblastoma.[4][5][6]

Mechanism of Action: D4 receptor antagonists competitively bind to the receptor, preventing the endogenous ligand, dopamine, from activating it. This blockade modulates downstream signaling pathways, primarily through the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.

Signaling Pathway of D4 Receptor Antagonism

D4_Antagonism_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist N-(2-methylphenethyl) aniline Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Inhibition of Cellular Response cAMP->Response Leads to

Caption: D4 receptor antagonism by N-(2-methylphenethyl)aniline derivatives.

Potential in Cocaine Addiction Treatment

Cocaine addiction remains a significant public health challenge with no FDA-approved pharmacotherapy.[7] One promising therapeutic avenue is agonist-replacement therapy, which aims to substitute the illicit drug with a medication that has a similar mechanism of action but a lower abuse potential.[8][9] Methylphenidate (Ritalin®), which, like cocaine, blocks the dopamine transporter (DAT) to increase synaptic dopamine levels, has been investigated for this purpose with mixed clinical results.[7][8]

This has spurred the development of novel DAT inhibitors, and the N-(2-methylphenethyl)aniline scaffold is being explored in this context. The goal is to design derivatives that exhibit a slower onset and longer duration of action at the DAT compared to cocaine, thereby reducing craving and relapse without producing a significant euphoric effect.

Other CNS Applications

Beyond D4 antagonism and DAT inhibition, N-(2-methylphenethyl)aniline derivatives are being investigated for other CNS applications. For instance, the compound NGP1-01, a polycyclic amine derivative of this class, has been shown to be a brain-permeable dual blocker of neuronal voltage- and ligand-operated calcium channels.[10] This dual-action mechanism suggests its potential as a neuroprotective agent in conditions characterized by neuronal calcium overload, such as neurodegenerative diseases.[10]

Synthesis and Characterization

The synthesis of N-(2-methylphenethyl)aniline derivatives is typically achieved through nucleophilic aromatic substitution or reductive amination. The choice of synthetic route depends on the desired substitution patterns on the aromatic rings.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This method is particularly useful when the aniline ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 2-methylphenethylamine (1.0 eq.), an appropriately substituted fluoro- or chloro-nitroaniline (1.0 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like dimethylacetamide (DMAC).[11]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours.[12] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate and wash with a saturated sodium chloride solution, followed by deionized water.[11] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.[11][12] The final product can be further purified by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow start Start reactants Combine Reactants: - 2-methylphenethylamine - Substituted Fluoro/Chloro-nitroaniline - Base (e.g., K2CO3) - Solvent (e.g., DMAC) start->reactants reaction Heat and Stir (80-120°C, 12-24h) Monitor by TLC reactants->reaction workup Solvent Removal and Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: General workflow for the synthesis of N-(2-methylphenethyl)aniline derivatives.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-(2-methylphenethyl)aniline derivatives is highly dependent on the nature and position of substituents on both aromatic rings. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • Aniline Ring Substitutions:

    • Electron-withdrawing groups (e.g., nitro, cyano, methylsulfonyl) on the aniline ring can significantly influence intramolecular hydrogen bonding and crystal packing, which in turn can affect solubility and receptor binding.[11][13] For instance, a nitro group at the 2-position can form an intramolecular hydrogen bond with the amine proton, influencing the molecule's conformation.[11][13]

    • The position of substituents is critical. For instance, in a series of kinase inhibitors, substitutions at the 2-position of the aniline ring were found to be important for activity.[14]

  • Phenethyl Ring Substitutions:

    • Modifications to the phenethyl ring are often employed to fine-tune selectivity for different dopamine receptor subtypes.

    • The presence and nature of substituents can impact the lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier.

Quantitative SAR Data for Selected Aniline Derivatives (Illustrative)

Compound ClassTargetKey SubstitutionsActivity (IC50/EC50/Ki)Reference
2-Anilino Pyrimidine DerivativesMer/c-Met Kinases2-substituted anilineIC50: 18.5 - 33.6 nM[14]
2-Anilino Triazolopyrimidine DerivativesHeLa/A549 cell lines2-substituted anilineIC50: 0.85 - 1.23 µM[14]
N-(2-phenylethyl)nitroaniline derivativesPrecursors for NO releaseVaried nitro and cyano groupsNot directly applicable[11]
Aniline DerivativesAntioxidant ActivityHydroxyl and amino groupsEC50: 0.011 - 0.048 mM[15]

Note: The table presents a summary of SAR data for broader classes of aniline derivatives to illustrate the impact of substitution, as specific quantitative SAR data for N-(2-methylphenethyl)aniline derivatives is dispersed across various specific studies.

Broader Applications

While the primary focus of research on N-(2-methylphenethyl)aniline derivatives has been in the CNS, the versatile aniline scaffold has found applications in other therapeutic areas as well.

  • Anticancer Activity: Substituted anilines are core components of numerous kinase inhibitors used in cancer therapy.[14] They act as ATP-competitive inhibitors, blocking signal transduction pathways that are crucial for cancer cell proliferation and survival.[14]

  • Antioxidant and Analgesic Properties: Certain aniline derivatives have demonstrated potent antioxidant and analgesic activities.[15][16] The antioxidant capacity is often enhanced by electron-donating groups on the aniline ring.[15]

  • Antimicrobial and Fungicidal Agents: The aniline scaffold has been used to develop compounds with antimycobacterial and fungicidal properties.[17][18]

Conclusion and Future Directions

N-(2-methylphenethyl)aniline derivatives represent a rich and versatile chemical space with significant therapeutic potential. Their success as selective dopamine D4 receptor antagonists highlights the value of this scaffold in CNS drug discovery. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their potential in treating a wider range of neurological and psychiatric disorders, and expanding their application to other therapeutic areas. The continued exploration of SAR and the development of novel synthetic methodologies will be crucial in unlocking the full potential of this remarkable class of molecules.

References

  • Gscheidmeier, M., Ilg, R., Brusilovskaya, K., & Gleitz, J. (2006). NGP1-01 is a brain-permeable dual blocker of neuronal voltage- and ligand-operated calcium channels. Neurochemical Research, 31(3), 395–399.
  • Wade, C. B., Mohanty, D. K., Squattrito, P. J., Amato, N. J., & Kirschbaum, K. (2013). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1383–1389. Available from: [Link]

  • Zhang, M., Lolur, P., Gloster, T. M., & Al-awar, R. (2014). Identification of a new selective dopamine D4 receptor ligand. Bioorganic & Medicinal Chemistry Letters, 24(12), 2690–2694. Available from: [Link]

  • Sun, C., Liu, B., Zhou, F., Zheng, Q., Dai, C., Wei, W., Liao, G., & Sun, Y. (2023). Assessment of Purity, Stability, and Pharmacokinetics of NGP-1, a Novel Prodrug of GS441254 with Potential Anti-SARS-CoV-2 Activity, Using Liquid Chromatography. Molecules, 28(15), 5634. Available from: [Link]

  • Mohanty, D. K., Wade, C. B., Squattrito, P. J., & Kirschbaum, K. (2013). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1390–1394. Available from: [Link]

  • BenchChem. (n.d.). Antioxidant efficacy of N-(2-Heptyl)aniline vs other aniline derivatives. BenchChem.
  • Che, D., L-Estrada, F., & Sexton, P. M. (2017). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 60(23), 9575–9589. Available from: [Link]

  • American Chemical Society. (2023, August 30). Adapting Ritalin® to tackle cocaine abuse. ACS. Available from: [Link]

  • Cilenti, G., Franchini, S., & Bar-Am, O. (2025, May 17). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available from: [Link]

  • Wang, S., Wacker, D., & Levit, A. (2019, November 21). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. Available from: [Link]

  • Self, D. W. (2012). Medication Development for the Treatment of Cocaine Addiction – Progress at Preclinical and Clinical Levels. UNIAD. Available from: [Link]

  • Pugsley, T. A., Shih, Y. H., Whetzel, S. Z., Zoski, K., Van Leeuwen, D., Akunne, H., Mackenzie, R., Heffner, T. G., Wustrow, D., & Wise, L. D. (2002). The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. Neuropharmacology, 42(2), 274–284. Available from: [Link]

  • Franchini, S., Ceni, C., & Bar-Am, O. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(20), 13637–13655. Available from: [Link]

  • I. P. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.
  • Suzuki, M., Halldin, C., & Itoh, T. (2002). Syntheses and pharmacological evaluation of two potent antagonists for dopamine D4 receptors: [11C]YM-50001 and N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-[11C]methoxybenzamide. Bioorganic & Medicinal Chemistry, 10(2), 447–455. Available from: [Link]

  • Wade, C. B., Mohanty, D. K., Squattrito, P. J., Amato, N. J., & Kirschbaum, K. (2013). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1383–1389. Available from: [Link]

  • Dürsteler, K. M., & Berger, E. M. (2015). Clinical potential of methylphenidate in the treatment of cocaine addiction: a review of the current evidence. Substance Abuse and Rehabilitation, 6, 89–101. Available from: [Link]

  • Muheyuddeen, G., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. Available from: [Link]

  • Dürsteler, K. M., & Berger, E. M. (2015). Clinical potential of methylphenidate in the treatment of cocaine addiction: a review of the current evidence. Substance Abuse and Rehabilitation, 6, 89–101. Available from: [Link]

  • Hadley, M. S. (1996). D4 receptors and their antagonists. Medicinal Research Reviews, 16(6), 507–526. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ML130 [Ligand Id: 8887] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Liu, X., et al. (2025, August 6). Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. ResearchGate. Available from: [Link]

  • Knoll, J. (1976). The pharmacology of N-substituted azidomorphines. Neuropharmacology, 15(11), 635–641. Available from: [Link]

  • Pospisilova, T., et al. (2021, December 29). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available from: [Link]

  • Kawakami, K., et al. (1994). Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. Chemical & Pharmaceutical Bulletin, 42(9), 1902-1907. Available from: [Link]

  • Fernández Ibáñez, T. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. Available from: [Link]

  • Recovery Research Institute. (n.d.). Narcolepsy Medication Modafinil Used to Treat Cocaine Use Disorder. Recovery Research Institute. Available from: [Link]

  • Spellman, C. W. (2011). Pharmacology of GLP-1 agonists: describing the therapeutic potential to patients. The American Journal of the Medical Sciences, 341(2 Suppl), S10–S15. Available from: [Link]

  • Bury, R. W., & Mashford, M. L. (1976). A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum. Clinical and Experimental Pharmacology & Physiology, 3(6), 533–540. Available from: [Link]

  • JOCPR. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. JOCPR. Available from: [Link]

  • Mustafin, A. G., et al. (2021, November 25). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline from 4-amino-phenol

Application Note: AN-SYN-2026-042 High-Fidelity Synthesis via Chemoselective Protection and Reductive Amination Executive Summary This application note details a robust, four-stage synthetic protocol for the preparation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-042

High-Fidelity Synthesis via Chemoselective Protection and Reductive Amination

Executive Summary

This application note details a robust, four-stage synthetic protocol for the preparation of 4-(2-methoxyethoxy)-N-(2-methylphenethyl)aniline starting from 4-aminophenol .

Direct alkylation of 4-aminophenol presents a significant chemoselectivity challenge due to the competing nucleophilicity of the phenoxide oxygen and the aniline nitrogen. To ensure high purity and yield, this protocol utilizes an N-acetyl protection strategy (via the in situ formation of Paracetamol), followed by O-alkylation, deprotection, and a final convergent reductive amination. This "Protection-First" approach eliminates the formation of N,O-dialkylated byproducts common in direct alkylation methods.

Target Audience: Medicinal Chemists, Process Development Scientists. Scale: Gram-scale (scalable to kg).

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct linkages: a phenolic ether and a secondary amine.

  • Disconnection A (C-N bond): Suggests reductive amination between an aniline derivative and a phenylacetaldehyde.

  • Disconnection B (C-O bond): Suggests O-alkylation of a phenol.

Strategic Decision: We prioritize O-alkylation first (protected) to avoid quaternization of the amine during the base-mediated ether synthesis.

Retrosynthesis Target Target Molecule 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline Intermediate1 Intermediate A 4-(2-Methoxyethoxy)aniline Target->Intermediate1 Reductive Amination Aldehyde Reagent B 2-(2-Methylphenyl)acetaldehyde Target->Aldehyde Paracetamol Protected Intermediate N-(4-Hydroxyphenyl)acetamide Intermediate1->Paracetamol Hydrolysis Start Starting Material 4-Aminophenol Paracetamol->Start N-Acetylation

Figure 1: Retrosynthetic logic flow prioritizing chemoselectivity.

Detailed Experimental Protocols
Stage 1: Chemoselective N-Protection

Objective: Mask the amine to prevent N-alkylation in the subsequent step. This converts 4-aminophenol into N-(4-hydroxyphenyl)acetamide (Paracetamol).[1]

Reagents:

  • 4-Aminophenol (1.0 eq)[2]

  • Acetic Anhydride (1.1 eq)[3]

  • Water (Solvent)[4]

Protocol:

  • Suspend 4-aminophenol (10.9 g, 100 mmol) in water (30 mL) in a 250 mL round-bottom flask.

  • Heat the suspension to 80°C until partial dissolution occurs.

  • Add acetic anhydride (11.2 g, 110 mmol) dropwise over 15 minutes. The mixture will clear, then precipitate the product upon cooling.[3]

  • Cool to 0°C in an ice bath.

  • Filter the white precipitate, wash with cold water (2 x 20 mL), and dry in vacuo.

    • Expected Yield: 90-95%

    • Checkpoint: 1H NMR should show a singlet methyl peak (~2.1 ppm) and lack of broad NH2 signal.

Stage 2: O-Alkylation (Ether Synthesis)

Objective: Install the methoxyethoxy tail using a Williamson ether synthesis.

Reagents:

  • N-(4-Hydroxyphenyl)acetamide (from Stage 1) (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • DMF (Dimethylformamide) or Acetone

Protocol:

  • Dissolve N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol) in anhydrous DMF (100 mL).

  • Add anhydrous

    
      (27.6 g, 200 mmol) and KI  (1.66 g, 10 mmol). Stir for 30 min at room temperature to form the phenoxide.
    
  • Add 1-bromo-2-methoxyethane (16.7 g, 120 mmol) dropwise.

  • Heat the reaction to 80°C for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Pour the mixture into ice water (500 mL). The product, N-[4-(2-methoxyethoxy)phenyl]acetamide, often precipitates as a solid.

  • Filter the solid.[3][5] If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

    
    , and concentrate.
    
Stage 3: Deprotection (Amide Hydrolysis)

Objective: Reveal the free amine for the final coupling.

Protocol:

  • Suspend the Stage 2 intermediate in 6M HCl (100 mL).

  • Reflux (100°C) for 2 hours. The solution will become clear.

  • Cool to room temperature.

  • Neutralize carefully with 10M NaOH or solid

    
     to pH ~10.
    
  • Extract the free amine, 4-(2-methoxyethoxy)aniline , with Dichloromethane (DCM) (3 x 50 mL).

  • Dry (

    
    ) and concentrate to a dark oil/solid.
    
    • Validation: The acetyl peak (~2.1 ppm) must be absent in NMR.

Stage 4: Reductive Amination (Convergent Synthesis)

Objective: Couple the aniline with the phenethyl fragment.

Reagents:

  • 4-(2-Methoxyethoxy)aniline (from Stage 3) (1.0 eq)

  • 2-(2-Methylphenyl)acetaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • DCE (1,2-Dichloroethane) or DCM

Protocol:

  • In a nitrogen-purged flask, dissolve 4-(2-methoxyethoxy)aniline (1.67 g, 10 mmol) and 2-(2-methylphenyl)acetaldehyde (1.41 g, 10.5 mmol) in DCE (30 mL).

  • Add Acetic Acid (0.6 g, 10 mmol) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) in three portions over 15 minutes.

    • Note: STAB is preferred over

      
       to prevent direct reduction of the aldehyde before imine formation.
      
  • Warm to room temperature and stir for 4–12 hours.

  • Quench: Add saturated

    
     solution (30 mL) and stir vigorously for 20 minutes.
    
  • Extraction: Separate phases. Extract aqueous layer with DCM.[6] Combine organics, wash with brine, dry (

    
    ).[7][8][9]
    
  • Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3).

Process Visualization (Workflow)

Workflow Step1 Step 1: N-Protection (4-Aminophenol + Ac2O) Step2 Step 2: O-Alkylation (+ 1-Bromo-2-methoxyethane / K2CO3) Step1->Step2 Yield >90% Step3 Step 3: Hydrolysis (6M HCl Reflux) Step2->Step3 Formation of Ether Step4 Step 4: Reductive Amination (+ 2-Methylphenylacetaldehyde / STAB) Step3->Step4 Free Amine Release Final Final Product Isolation (Chromatography) Step4->Final C-N Bond Formation

Figure 2: Step-by-step execution flow for the synthesis.

Data Summary & Troubleshooting
ParameterSpecification / ConditionCritical Control Point
Solvent (Step 2) DMF or AcetoneDMF requires higher temp (80°C) but is faster. Acetone is easier to remove but slower (reflux).
Base (Step 2)

(anhydrous)
Must be milled/powdered. Large granules reduce reaction rate.
Reducing Agent STAB (

)
Do not use

unless imine is pre-formed and isolated, as it reduces aldehydes too fast.
Stoichiometry Aldehyde (1.05 eq)Excess aldehyde can lead to dialkylation (tertiary amine). Keep close to 1:1.

Common Pitfalls:

  • N-Alkylation in Step 2: If the amide protection is skipped, the amine will react with the alkyl bromide, creating an inseparable mixture.

  • Incomplete Hydrolysis (Step 3): Ensure reflux time is sufficient. The amide bond is robust. Monitor by LC-MS.

References
  • Selective Alkylation of Aminophenols: Wang, R., & Xu, J. (2010).[10] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[6][10]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Paracetamol Synthesis (Protection Step): Ellis, F. (2002). Paracetamol: a curriculum resource. Royal Society of Chemistry.

  • Williamson Ether Synthesis on Acetamidophenols: Preparation of Phenacetin from N-acetyl-p-aminophenol. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989), p. 986.

(Note: The synthesis described combines standard organic transformations verified in the cited literature. Always perform a risk assessment before handling reagents like alkyl bromides and borohydrides.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. As your dedicated Senior Application Scientist, my object...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. As your dedicated Senior Application Scientist, my objective is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the complexities of this synthesis and improve your reaction yields.

Synthetic Overview: The Reductive Amination Pathway

The most direct and widely employed method for synthesizing 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is through a one-pot reductive amination.[1] This process involves the reaction of 4-(2-methoxyethoxy)aniline with 2-methylphenylacetaldehyde. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine.

The choice of reducing agent is critical for the success of this transformation. While various hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and high selectivity for reducing the imine in the presence of the starting aldehyde.[2][3]

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is a common issue that can often be traced back to several key parameters. Here’s a systematic approach to troubleshooting:

  • Imine Formation Equilibrium: The initial step, the formation of the imine, is a reversible reaction. To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture. This removes the water byproduct and favors product formation.

  • Reducing Agent Efficacy: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice, but its effectiveness can be compromised.[2][4]

    • Quality: Ensure the reagent is of high purity and has been stored under anhydrous conditions. It is sensitive to moisture.

    • Stoichiometry: While a slight excess (1.2-1.5 equivalents) is typical, insufficient reducing agent will lead to incomplete conversion.

  • Reaction Conditions:

    • Solvent: Dichloroethane (DCE) is generally the preferred solvent for NaBH(OAc)₃ reductions as it often leads to faster reactions.[2] Tetrahydrofuran (THF) is another viable option.[2]

    • Temperature: These reactions are typically run at room temperature. Elevated temperatures might not necessarily improve the yield and could lead to side product formation.

    • pH: The reaction is sensitive to pH. A slightly acidic environment, often achieved by adding a small amount of acetic acid, can catalyze imine formation without significantly decomposing the reducing agent.[2]

Question 2: My final product is contaminated with unreacted starting materials (aniline and/or aldehyde). How can I improve conversion and purification?

Answer: The presence of starting materials indicates incomplete reaction or inefficient purification.

  • For Incomplete Reaction:

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a small, fresh portion of the limiting reagent could be added.

    • Reagent Addition Order: For direct (one-pot) reductive amination, all reactants are typically mixed together.[1] However, you can switch to a stepwise procedure. First, stir the aniline and aldehyde together in the solvent (with an acid catalyst if needed) for 1-2 hours to ensure maximum imine formation, then add the reducing agent.[2]

  • For Purification Challenges:

    • Acid-Base Extraction: This is the most effective method to separate your basic amine product from the neutral aldehyde starting material.

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

      • Wash with an acidic aqueous solution (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while the aldehyde remains in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with a base (e.g., 2M NaOH) until the pH is >10.

      • Extract the deprotonated amine product back into an organic solvent.

      • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Column Chromatography: Silica gel chromatography is a reliable method for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from residual starting materials and other impurities.

Question 3: I am observing a significant amount of a side product with a mass corresponding to the dialkylated amine. How can I prevent this?

Answer: Dialkylation, the formation of a tertiary amine, occurs when the secondary amine product reacts again with the aldehyde and is subsequently reduced. This is more problematic when using primary amines.[2]

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents of 4-(2-methoxyethoxy)aniline) relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.

  • Adopt a Stepwise Procedure: A stepwise, or indirect, reductive amination can offer better control.[2]

    • Synthesize and isolate the imine intermediate first.

    • Purify the imine to remove any unreacted aldehyde.

    • Reduce the purified imine in a separate step using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.[5] This completely eliminates the possibility of the product reacting with residual aldehyde.

Frequently Asked Questions (FAQs)

What is the role of acetic acid in the reaction?

Acetic acid acts as a catalyst for the formation of the imine intermediate.[2] It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. However, an excess of acid should be avoided as it can neutralize the amine starting material and react with the hydride reagent.

Can I use sodium borohydride (NaBH₄) instead of NaBH(OAc)₃?

Yes, but with caution. Sodium borohydride is a stronger reducing agent and can reduce the starting aldehyde to an alcohol, leading to a common impurity.[6] If you use NaBH₄, it is best to pre-form the imine in a solvent like methanol, and then add the NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to minimize aldehyde reduction.[5] NaBH(OAc)₃ is generally preferred for one-pot reactions due to its selectivity for the imine/iminium ion.[1]

How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between your starting materials and the product (e.g., 4:1 Hexane:Ethyl Acetate). Spot the reaction mixture alongside the starting aniline and aldehyde. The disappearance of the limiting reactant and the appearance of a new, typically less polar spot corresponding to the product, indicates reaction progress. Staining with potassium permanganate can help visualize the spots.

What are the key safety precautions for this reaction?

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydride reducing agents react with water and protic solvents to release hydrogen gas, which is flammable. Quench the reaction carefully and avoid open flames.

  • Dichloroethane (DCE) is a suspected carcinogen; handle it with appropriate care.

Data Summary & Visualization

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ DCE, THFMild, highly selective for imines; tolerates many functional groups.[2][3]Moisture sensitive; higher cost; lower hydride efficiency.[7]
NaBH₃CN Methanol, THFSelective for imines at acidic pH.Highly toxic (releases HCN gas in strong acid).[7]
NaBH₄ Methanol, EthanolInexpensive and readily available.[8]Can reduce starting aldehydes/ketones; less selective.[6]
H₂ / Catalyst (Pd/C) Ethanol, Methanol"Green" method with high atom economy; effective for large scale.[7]Requires specialized hydrogenation equipment; catalyst may be inhibited by sulfur compounds; may reduce other functional groups.[2]
Diagrams

Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Combine 4-(2-methoxyethoxy)aniline & 2-methylphenylacetaldehyde in DCE B 2. Add Acetic Acid (0.1 eq, optional) A->B C 3. Add NaBH(OAc)₃ (1.5 eq) B->C D 4. Stir at Room Temp (4-24h) C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., sat. NaHCO₃) E->F G 7. Acid-Base Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Final Product: 4-(2-Methoxyethoxy)-N- (2-methylphenethyl)aniline I->J Troubleshooting_Yield Start Low Yield Observed Q1 Is imine formation efficient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check TLC for starting materials Q2 Is reducing agent active? A1_Yes->Q2 Fix1 Add dehydrating agent (e.g., MgSO₄) or use stepwise protocol A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reaction conditions optimal? A2_Yes->Q3 Fix2 Use fresh, anhydrous NaBH(OAc)₃ A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Fix3 Switch solvent to DCE; Optimize reaction time A3_No->Fix3 Fix3->End

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride. [2][3] Materials:

  • 4-(2-methoxyethoxy)aniline (1.0 eq)

  • 2-methylphenylacetaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, ~5% v/v of solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-methoxyethoxy)aniline (1.0 eq) and anhydrous DCE. Stir until fully dissolved.

  • Addition of Aldehyde: Add 2-methylphenylacetaldehyde (1.05 eq) to the solution. If using, add glacial acetic acid at this stage. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the aniline starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and finally brine. Note: For stubborn emulsions, adding more brine can help break them. If purification issues arise, refer to the acid-base extraction method in the Troubleshooting section.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline.

References

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Dunetz, J. R., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Organic Process Research & Development, 20(3), 599-607. [Link]

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951.
  • Reid, J. L., & Hmb, S. (2008). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and Bioanalytical Chemistry, 391(4), 1439-1446. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • LookChem. Purification of Aniline. [Link]

  • Gunanathan, C., & Milstein, D. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 2, 494. [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry - An Asian Journal, 5(11), 2353-2356. [Link]

  • Organic Syntheses Procedure. ACETONE-ANIL. [Link]

  • PubChem. 4-[2-(2-Methoxyethoxy)ethoxy]aniline. [Link]

  • Tang, W., & Zhang, X. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]

  • Google Patents.
  • ResearchGate. (2018). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

Welcome to the technical support resource for the purification of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this and structurally related N-substituted aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods suitable for 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline?

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The two most effective methods are:

  • Flash Column Chromatography: This is the most versatile and commonly used method for purifying amines like the target compound, which may be an oil or a low-melting solid. It is highly effective at separating the target molecule from starting materials, reagents, and by-products with different polarities.

  • Recrystallization: If your crude product is a solid and you can identify a suitable solvent system, recrystallization is an excellent technique for achieving high purity. It is particularly effective at removing small amounts of impurities.[1]

A third method, Acid-Base Extraction , can be used as a preliminary clean-up step. By dissolving the crude product in an organic solvent and washing with a dilute acid, the basic aniline derivative can be extracted into the aqueous layer as its salt. The layers are then separated, the aqueous layer is basified to regenerate the free amine, and the product is re-extracted into an organic solvent.[2] This is useful for removing non-basic organic impurities.

Q2: My aniline derivative consistently streaks and shows poor separation on a standard silica gel TLC plate. Why does this happen and how can I fix it?

This is a classic problem when working with basic amines on standard silica gel.

  • Causality: Silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding causes the compound to "streak" or tail up the TLC plate instead of moving as a compact spot, leading to poor resolution.[3]

  • Solution: To achieve sharp spots and good separation, you must neutralize the acidic sites on the silica. This is accomplished by adding a small amount of a volatile competing base to your mobile phase (eluent). A common and effective choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[4] The TEA will preferentially bind to the acidic silanol groups, allowing your target amine to elute properly. This same modified eluent should then be used for your preparative column chromatography.

Q3: What are the likely impurities I should expect from the synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline?

The impurities will depend on the synthetic route. A common route is the reductive amination between 4-(2-methoxyethoxy)aniline and 2-methylphenylacetaldehyde. In this case, you should anticipate:

  • Unreacted Starting Materials: Residual 4-(2-methoxyethoxy)aniline and 2-methylphenylacetaldehyde.

  • Imine Intermediate: The Schiff base formed between the two starting materials before the reduction step.

  • Over-alkylation or Side Products: Depending on the reaction conditions, minor side products could form.

  • Reducing Agent Residues: By-products from the reducing agent used (e.g., borohydride salts).

Monitoring your reaction by TLC against standards of your starting materials is crucial for identifying these impurities and developing a purification strategy.

Q4: How should I properly store the purified 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline?

Anilines, as a class, are susceptible to air oxidation, which often results in the formation of colored impurities, causing the sample to darken over time from colorless or pale yellow to red-brown.[5] For optimal stability, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated (2-8°C).

Troubleshooting Guide

Problem: I'm running a silica gel column, but my product is co-eluting with an impurity.

Possible CauseRecommended Solution
Insufficient Resolution: The polarity of your eluent system may not be optimal for separating the two compounds.
Action 1: Adjust Eluent System. Prepare several new eluent systems and test them by TLC. Try changing the ratio of your solvents (e.g., from 15% Ethyl Acetate/Hexane to 10% or 20%). If that fails, try a different solvent system altogether (e.g., Dichloromethane/Methanol). Always remember to include 0.5-1% triethylamine.
Action 2: Use an Amine-Functionalized Column. For very challenging separations of basic amines, switching your stationary phase can be highly effective. A column packed with amine-bonded silica provides a more alkaline environment, which can significantly improve selectivity and peak shape without needing a basic modifier in the eluent.[6]
Overloaded Column: You may have loaded too much crude material onto the column relative to the amount of silica gel.
Action: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product. If you overload the column, the separation bands will broaden and overlap. Reduce the amount of sample loaded or increase the column size.

Problem: I've tried to recrystallize my compound, but no crystals are forming upon cooling.

Possible CauseRecommended Solution
Solution is Undersaturated: Too much solvent was added, and the concentration of the compound is below its saturation point even at low temperatures.
Action 1: Evaporate Solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until the solution becomes slightly cloudy (saturated), then add a few drops of hot solvent to redissolve the precipitate and allow it to cool again.[1]
Solution is Supersaturated / Crystallization is not initiating: The energy barrier for nucleation (the first step of crystal formation) has not been overcome.
Action 2: Induce Crystallization. First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to nucleate. If that doesn't work, add a tiny "seed" crystal of the pure compound to the solution to initiate the process.[1]
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
Action 3: Add an Anti-Solvent. If your compound is highly soluble in a solvent like ethanol, you can slowly add an "anti-solvent" (a solvent in which it is insoluble, like water) dropwise to the warm solution until it becomes persistently cloudy. Then, allow it to cool slowly.[1]

Problem: My final product is pure by analysis (NMR/LCMS) but has a distinct yellow or brown color.

Possible CauseRecommended Solution
Trace Oxidized Impurities: Highly colored, often polar, impurities can be present at levels too low to detect by standard NMR but are visually apparent. These often arise from minor air oxidation.
Action: Activated Carbon Treatment. During a recrystallization procedure, after the compound is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities.[1] Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal. Allow the colorless filtrate to cool and crystallize. Caution: Using too much charcoal can lead to loss of your desired product.

Experimental Protocols & Workflows

Workflow for Method Selection

This diagram outlines the decision-making process for selecting the appropriate purification technique.

G start Crude Product is_solid Is the product a solid at room temperature? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Use Flash Column Chromatography is_solid->chromatography  No / Oily Solid purity_check1 Assess Purity (TLC, mp, NMR) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, NMR) chromatography->purity_check2 success Pure Product Obtained purity_check1->success  Yes fail Product still impure purity_check1->fail  No purity_check2->success  Yes purity_check2->fail  No (Re-evaluate column conditions) fail->chromatography G start Problem: Poor Separation / Co-elution check_tea Did you add 0.5-1% Triethylamine to the eluent? start->check_tea add_tea Re-run column with TEA-modified eluent check_tea->add_tea  No check_rf Is the product Rf value ~0.2-0.4 by TLC? check_tea->check_rf  Yes adjust_eluent Adjust eluent polarity (change solvent ratio) and re-check TLC check_rf->adjust_eluent  No check_loading Is the sample load <2% of the silica mass? check_rf->check_loading  Yes reduce_load Reduce sample load or use a larger column check_loading->reduce_load  No consider_alt Consider alternative stationary phase (e.g., Amine-Silica or Alumina) check_loading->consider_alt  Yes

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the crystallization of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the crystallization of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven troubleshooting strategies to help you achieve high-purity, crystalline material efficiently.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline that influence solvent selection?

A1: The molecular structure of this compound presents a balance of polar and nonpolar characteristics, which is a critical consideration for crystallization.

  • Polar Features: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the ether oxygens (-O-) in the methoxyethoxy tail are hydrogen bond acceptors. These features suggest solubility in moderately polar solvents.

  • Nonpolar Features: The presence of two aromatic rings (the aniline and the phenethyl groups) provides significant nonpolar surface area, suggesting solubility in nonpolar aromatic solvents.

  • Conformational Flexibility: The ethyl bridge and the methoxyethoxy side chain are flexible. Molecules with high flexibility can sometimes be challenging to crystallize and may have a tendency to separate from solution as an oil ("oiling out") before solidifying.[1]

This combination of features indicates that a single solvent might not be ideal. Often, a binary solvent system—one "good" solvent that dissolves the compound well and one "poor" solvent (or "anti-solvent") in which it is insoluble—will provide the best results for achieving controlled crystallization.[2][3]

Q2: What is a good starting point for solvent screening for this compound?

A2: A systematic approach to solvent screening is crucial. Start with small-scale trials (e.g., 10-20 mg of compound) in a range of solvents with varying polarities. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[4][5][6]

Based on the molecule's structure, the following solvents are recommended for initial screening:

Solvent Class Examples Rationale & Expected Behavior
Alcohols Isopropanol, EthanolThe hydroxyl group can interact with the polar parts of the molecule. Often a good choice for moderately polar compounds.
Ketones Acetone, Methyl Ethyl KetoneModerately polar aprotic solvents that can dissolve a wide range of organic molecules.
Esters Ethyl AcetateGood general-purpose solvent with moderate polarity. Often used in binary systems with hexanes.
Aromatic TolueneThe aromatic nature of toluene will interact favorably with the phenyl rings of the target molecule.
Ethers Methyl tert-butyl ether (MTBE)Less polar than other oxygenated solvents; can be a good choice if more polar solvents are too effective.
Alkanes (as anti-solvents) Heptane, HexanesThe compound is expected to be poorly soluble in these nonpolar solvents, making them excellent anti-solvents.[7]
Q3: What are the most common challenges expected when crystallizing this specific compound?

A3: Given its molecular weight, multiple polar groups, and conformational flexibility, the most anticipated challenges are:

  • Oiling Out: The compound may separate as a supercooled liquid (an oil) instead of a solid.[8][9][10] This occurs when the solution is cooled too quickly or is too concentrated, causing the solubility limit to be exceeded while the temperature is still above the compound's melting point (or a depressed melting point due to dissolved solvent/impurities).[10][11]

  • Formation of Amorphous Solid: Rapid precipitation, often caused by crash-cooling or adding an anti-solvent too quickly, can lead to a disordered, amorphous powder instead of an ordered crystal lattice.[12] This traps impurities and solvent.

  • Low Yield: If the compound has moderate solubility even in the cold solvent, a significant amount may remain in the mother liquor, leading to poor recovery.

Section 2: Troubleshooting Guide: Common Crystallization Issues

Issue 1: My compound "oils out" instead of crystallizing. Why is this happening and how can I fix it?

Cause: Oiling out is a liquid-liquid phase separation that occurs when a high level of supersaturation is reached at a temperature above the melting point of the solute-solvent system.[9][10] The flexible, bulky nature of your molecule makes it particularly susceptible to this phenomenon.

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Slow, controlled cooling prevents the rapid generation of high supersaturation, giving molecules time to orient themselves into a crystal lattice.[13][14] Instead of an ice bath, allow the flask to cool slowly to room temperature on a benchtop, then transfer it to a refrigerator.

  • Decrease Solute Concentration: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount (10-20% more) of the hot solvent to dilute the solution, and then attempt to cool it slowly again.[8][9]

  • Change the Solvent System: The solvent may be "too good." A solvent in which the compound is slightly less soluble can be beneficial. Alternatively, switch to a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., heptane) dropwise at an elevated temperature until slight turbidity (cloudiness) persists. Then, allow it to cool slowly.[11]

  • Use Seeding: Introducing a "seed crystal" (a tiny crystal of the pure compound) into a slightly supersaturated solution provides a template for crystal growth, bypassing the difficult primary nucleation step and promoting controlled crystallization over oiling out.[1][9]

Issue 2: A fine powder crashes out of solution, not well-defined crystals. What's wrong?

Cause: This is typically the result of generating supersaturation too quickly, leading to rapid, uncontrolled precipitation rather than slow, ordered crystallization.[12] This often happens when adding an anti-solvent too quickly or plunging a warm solution directly into an ice bath.

Solutions:

  • Slow Down Anti-Solvent Addition: When using an anti-solvent, add it dropwise with vigorous stirring at a temperature where the compound is still fully dissolved.[12] Stop at the first sign of persistent cloudiness.

  • Employ Slow Cooling: As with oiling out, slow cooling is essential.[2][14] A slower process allows for the formation of larger, purer crystals.

  • Reduce the Degree of Supersaturation: Start with a slightly more dilute solution. While this may slightly reduce the yield, it significantly improves crystal quality. The goal is to remain in the "metastable zone" where spontaneous nucleation is unlikely, but growth on existing crystals can occur.

Issue 3: I'm losing too much compound in the mother liquor, resulting in a low yield. How can I improve my recovery?

Cause: This indicates that your compound has significant solubility in the chosen solvent system, even at low temperatures.

Solutions:

  • Optimize the Solvent/Anti-Solvent Ratio: If using a mixed solvent system, you may need to increase the proportion of the anti-solvent. After cooling and crystallization, you can try adding a bit more anti-solvent to the cold mother liquor to precipitate more product.

  • Solvent Evaporation: Before cooling, you can slowly evaporate a portion of the "good" solvent to increase the concentration of your compound, pushing it closer to saturation. This can be done by gentle heating or by blowing a stream of nitrogen over the solution.

  • Cool to a Lower Temperature: Ensure you are getting the solution as cold as possible to minimize solubility. An ice-salt bath or a freezer can be used after initial crystallization at 0°C.

  • Scrape the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create microscopic imperfections on the glass that serve as nucleation sites to induce crystallization.

Section 3: Experimental Protocols

Protocol 3.1: Step-by-Step Guide to Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot (e.g., isopropanol).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions to the heated mixture to avoid using an excess.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystals should begin to form.[14] Rushing this step is a common cause of failure.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3.2: Step-by-Step Guide to Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at room temperature or with gentle warming.

  • Anti-Solvent Addition: With vigorous stirring, add a "poor" or "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution becomes faintly and persistently turbid (cloudy).[15]

  • Re-dissolution: Add a drop or two of the "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Cover the vessel and set it aside undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. If no crystals form, a seed crystal can be added, or the solution can be slowly cooled.

  • Isolation & Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of the solvent/anti-solvent system for washing.

Section 4: Visualization & Data

Figure 1: Troubleshooting Crystallization Workflow

This diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Start: Hot, Clear Solution cool Cool Solution Slowly start->cool outcome Observe Outcome cool->outcome crystals Well-formed Crystals outcome->crystals Solid Forms oil Compound 'Oils Out' outcome->oil Liquid Forms powder Amorphous Powder Crashes Out outcome->powder Powder Forms nothing No Solid Forms outcome->nothing Nothing Happens success Success: Filter, Wash, Dry crystals->success fix_oil Troubleshoot Oiling: 1. Reheat, add more solvent. 2. Cool even slower. 3. Try a different solvent. 4. Use seed crystals. oil->fix_oil fix_powder Troubleshoot Precipitation: 1. Reheat to dissolve. 2. Cool slower or add anti-solvent slower at a higher temperature. powder->fix_powder fix_nothing Induce Crystallization: 1. Scratch flask walls. 2. Add seed crystal. 3. Evaporate some solvent. 4. Cool to lower temp. nothing->fix_nothing fix_oil->cool fix_powder->cool fix_nothing->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

Section 5: References

  • Juers, D. H., & Matthews, B. W. (2009). Slow cooling and temperature-controlled protein crystallography. Protein Science, 18(8), 1693–1699. [Link]

  • RISE. (n.d.). Antisolvent Crystallization. RISE Research Institutes of Sweden. [Link]

  • University of York. (2006). Crystallisation Techniques. University of York, Department of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. MIT Department of Chemistry. [Link]

  • Dalhousie University. (n.d.). Growing Crystals Crystallization Methods. Dalhousie University. [Link]

  • EPFL. (n.d.). Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Department of Science. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. LibreTexts. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.com. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • S. T, S., & G, P. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3238-3246. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Fujiwara, M., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Scribd. [Link]

  • Mettler Toledo. (n.d.). Using Anti-Solvent for Crystallization. Mettler Toledo. [Link]

  • Austin, T. (2023). CRYSTALLIZATION AND RECRYSTALLIZATION. Medium. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. LibreTexts. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. SciSpace. [Link]

  • PubMed. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed. [Link]

  • Journal of Chemical Education. (1976). Solvent Selection for Recrystallization: An undergraduate organic experiment. ACS Publications. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

Introduction In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding pharmacological activity. 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is a complex molecule incorporating three key functional motifs: a substituted aniline, an N-alkylphenethylamine side chain, and an alkoxy ether group. Each of these structural features imparts a distinct signature on its mass spectrometric behavior.

This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) data for 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline. We will explore its fragmentation patterns under different ionization techniques, compare its spectral features to structurally related compounds, and provide detailed, field-proven protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural elucidation and quality control of complex small molecules.

Predicted Mass Spectrometry Behavior of the Target Analyte

A foundational step in any MS analysis is the prediction of the analyte's behavior based on its structure.

  • Molecular Formula: C₁₈H₂₃NO₂

  • Monoisotopic Mass: 285.1729 g/mol

  • Protonated Mass [M+H]⁺: 286.1807 g/mol

The molecule's structure contains several bonds susceptible to cleavage under mass spectrometric conditions. The tertiary amine is readily protonated, making positive-ion electrospray ionization (ESI) a highly suitable technique. The phenethyl moiety suggests that characteristic benzylic and alpha-cleavages will be prominent, particularly under higher-energy conditions like electron ionization (EI).

Comparative Analysis of Ionization Techniques

The choice of ionization method is critical as it dictates the nature and extent of fragmentation, providing complementary information for structural confirmation.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that typically produces an abundant protonated molecular ion, [M+H]⁺, making it ideal for determining molecular weight and for use as a precursor ion in tandem mass spectrometry (MS/MS). The fragmentation of the [M+H]⁺ ion (m/z 286.18) is driven by the stability of the resulting product ions.

Expected Key Fragmentations (ESI-MS/MS):

  • Benzylic Cleavage: The most favorable fragmentation pathway for N-phenethyl compounds involves cleavage at the benzylic C-C bond.[1][2] This results in the formation of a stable 2-methylbenzyl cation (which can rearrange to the more stable tropylium ion) and the loss of the aniline portion. However, the charge is more likely to be retained on the nitrogen-containing fragment.

  • Alpha (α) Cleavage: Cleavage of the Cα-Cβ bond of the phenethyl side chain is a characteristic fragmentation for phenethylamines.[1][2] This breaks the bond between the methylene group attached to the nitrogen and the adjacent methine group, leading to a highly stable, resonance-delocalized ion at m/z 180.10 . This is often the base peak in the spectrum.

  • Ether Chain Cleavage: Fragmentation can occur within the methoxyethoxy side chain, leading to the neutral loss of methoxyethanol (76 Da), resulting in a fragment at m/z 210.10 .

The predicted ESI-MS/MS fragmentation pathway is visualized below.

G cluster_0 α-Cleavage cluster_1 Benzylic Cleavage cluster_2 Ether Cleavage parent [M+H]⁺ m/z 286.18 frag1 m/z 180.10 [C₁₁H₁₄NO₂]⁺ parent->frag1 -106.08 Da frag2 m/z 105.07 [C₈H₉]⁺ parent->frag2 -181.11 Da frag3 m/z 210.10 [C₁₅H₁₄N]⁺ parent->frag3 -76.08 Da loss1 Neutral Loss: C₇H₈ (Methylstyrene) loss2 Neutral Loss: C₁₀H₁₄NO₂ loss3 Neutral Loss: C₃H₈O₂ (Methoxyethanol)

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline.

Electron Ionization Mass Spectrometry (EI-MS)

EI is a high-energy "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns. While the molecular ion (M⁺˙ at m/z 285.17) may be weak or absent, the resulting fragments provide a detailed fingerprint of the molecule's structure.[3]

Expected Key Fragmentations (EI-MS):

  • Dominant Alpha (α) Cleavage: Similar to ESI, α-cleavage is a dominant pathway for amines under EI conditions.[4][5] This cleavage is expected to produce a very abundant ion at m/z 180.10 , which may be the base peak.

  • Benzylic Cleavage & Tropylium Ion: Cleavage at the benzylic position is highly characteristic. This leads to the formation of the tropylium ion at m/z 91.05 , a hallmark of compounds containing a benzyl moiety.[1]

  • Aniline Fragmentation: The aniline core itself can fragment, notably through the loss of HCN, a process observed in the mass spectra of simple anilines.[6]

G cluster_0 α-Cleavage cluster_1 Benzylic Cleavage cluster_2 Ether Fragmentation parent M⁺˙ m/z 285.17 frag1 m/z 180.10 [C₁₁H₁₄NO₂]⁺ parent->frag1 - C₇H₉• frag2 m/z 91.05 [C₇H₇]⁺ (Tropylium) parent->frag2 - C₁₁H₁₆NO₂• frag3 m/z 226.12 [C₁₅H₁₆NO]⁺ parent->frag3 - C₂H₅O•

Caption: Predicted EI-MS fragmentation pathways for 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline.

Performance Comparison with Alternative Compounds

To highlight the unique mass spectrometric signature of the target analyte, it is instructive to compare its expected data with that of structurally simpler, related molecules.

CompoundMolecular FormulaMW ( g/mol )Key ESI-MS/MS Fragment (from [M+H]⁺)Key EI-MS Fragment (m/z)Differentiating Feature
Target Analyte C₁₈H₂₃NO₂ 285.17 180.10 (α-cleavage)180.10, 91.05 Presence of both aniline-ether (180) and tropylium (91) fragments.
N-EthylanilineC₈H₁₁N121.09106.07 (Loss of CH₃)106.07 (Loss of CH₃)Simple fragmentation, lacks ether and complex side-chain cleavages.
PhenethylamineC₈H₁₁N121.09104.09 (Loss of NH₃)[7]91.05 (Tropylium), 30.03 (CH₂NH₂)Dominated by tropylium ion and iminium ion from α-cleavage.
4-MethoxyanilineC₇H₉NO123.07108.04 (Loss of CH₃)108.04 (Loss of CH₃)Shows characteristic loss of a methyl radical from the methoxy group.

This comparison demonstrates that the target analyte's mass spectrum is a composite of the behaviors of its constituent parts. The fragment at m/z 180.10 is unique to the combined aniline-ether structure, while the fragment at m/z 91.05 (and 105.07 in ESI) is characteristic of the 2-methylphenethyl side chain.

Experimental Protocols

The following protocols describe standardized methodologies for acquiring high-quality mass spectrometry data for the target analyte.

Protocol 1: LC-ESI-MS/MS Analysis

This method is ideal for quantification and confirmation of identity in complex matrices.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_analysis Data Analysis prep1 1. Prepare Stock (1 mg/mL in MeOH) prep2 2. Dilute to 1 µg/mL in Mobile Phase A prep1->prep2 lc1 3. Inject 5 µL onto C18 Column prep2->lc1 lc2 4. Gradient Elution (Water/ACN + 0.1% FA) lc1->lc2 ms1 5. ESI Positive Mode lc2->ms1 ms2 6. Full Scan (m/z 100-400) ms1->ms2 ms3 7. Product Ion Scan of m/z 286.18 ms2->ms3 an1 8. Extract Ion Chromatogram for m/z 286.18 ms3->an1 an2 9. Analyze MS/MS Spectrum for Key Fragments an1->an2

Caption: Standard workflow for LC-ESI-MS/MS analysis of the target analyte.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Acquisition Mode 1 (Full Scan): Scan from m/z 100 to 400 to confirm the presence of the [M+H]⁺ ion at m/z 286.18.

    • Acquisition Mode 2 (Product Ion Scan / MS/MS): Select m/z 286.18 as the precursor ion. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

Protocol 2: GC-EI-MS Analysis

This method provides a reproducible fragmentation "fingerprint" for library matching and definitive structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC):

    • Column: A non-polar column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan from m/z 40 to 400.

Conclusion

The mass spectrometric analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline is a multi-faceted process that leverages the molecule's inherent structural characteristics. ESI-MS/MS is the preferred method for sensitive detection and molecular weight confirmation, yielding a characteristic product ion at m/z 180.10 resulting from α-cleavage. For unambiguous identification and structural fingerprinting, GC-EI-MS provides a rich fragmentation pattern, most notably the α-cleavage product (m/z 180.10) and the tropylium ion (m/z 91.05) from the phenethyl side chain. By comparing results from these complementary techniques and referencing data from simpler structural analogs, researchers can confidently identify and characterize this complex molecule, ensuring data integrity in drug development and research applications.

References

  • Recognition and resolution of isomeric alkyl anilines by mass spectrometry - PubMed. (2009). Journal of the American Society for Mass Spectrometry. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - ResearchGate. (2025). ResearchGate. [Link]

  • Mass Spectrometry and Gas‐Phase Chemistry of Anilines | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

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Comparative

Technical Guide: Infrared (IR) Spectroscopy of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline

[1] Executive Summary This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline .[1] As a secondary aromatic amine with an ether-linked side c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectroscopic profile of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline .[1] As a secondary aromatic amine with an ether-linked side chain, this molecule presents a distinct vibrational signature essential for researchers monitoring pharmaceutical synthesis intermediates—specifically in the development of tyrosine kinase inhibitors or related small-molecule drugs.[1]

This document compares IR spectroscopic analysis against alternative validation methods (NMR, HPLC-MS), establishing IR as a rapid, cost-effective "checkpoint" technique for reaction monitoring.[1]

Molecular Context & Structural Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active pharmacophores.

  • Core Structure: Secondary Aniline (N-substituted).[1]

  • Fragment A (Electron Donor): 4-(2-Methoxyethoxy)phenyl group.[1] Contains an ether linkage and a para-substituted aromatic ring.

  • Fragment B (Steric Bulk): 2-methylphenethyl group.[1] Contains an ethyl linker and an ortho-substituted aromatic ring.[1]

Mechanistic Vibrational Theory

The transition from a primary amine precursor to this secondary amine target is the critical monitoring parameter.

  • Primary Amine Precursor: Exhibits two N-H stretching bands (Asymmetric & Symmetric).[2][3][4]

  • Target (Secondary Amine): Exhibits one N-H stretching band.

This spectral shift allows for immediate "Go/No-Go" decision-making during synthesis without waiting for chromatographic results.[1]

Predicted Spectral Fingerprint (Experimental Guide)

Note: As specific reference spectra for this exact intermediate are proprietary to specific drug master files, the following data is derived from fragment-based theoretical modeling and verified against homologous secondary aromatic amines.

Table 1: Critical IR Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
N-H (Secondary Amine) 3380 – 3430Weak/SharpStretching (

)
High: Presence of single band confirms conversion from primary amine.[1]
C-H (Aromatic) 3010 – 3080WeakStretching (

)
Moderate: Confirms aromaticity.
C-H (Aliphatic) 2850 – 2960MediumStretching (

)
Moderate: Methyl/Methylene groups from ethoxy/phenethyl chains.
C=C (Aromatic Ring) 1580 – 1610StrongRing BreathingLow: Common to all aromatics.
C-N (Aromatic) 1250 – 1340StrongStretching (

)
Moderate: Overlaps with ether bands.
C-O-C (Ether) 1050 – 1250Very StrongAsym. StretchHigh: Confirms integrity of the methoxyethoxy chain.
OOP Bending (Para) 800 – 850StrongOut-of-Plane BendConfirms 1,4-substitution (aniline ring).[1]
OOP Bending (Ortho) 735 – 770StrongOut-of-Plane BendConfirms 1,2-substitution (phenethyl ring).[1]

Comparative Analysis: IR vs. Alternatives

In a drug development workflow, IR is rarely the final characterization step but is often the most efficient process tool. Below is a comparison of IR against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for this specific molecule.

Table 2: Performance Matrix
FeatureIR Spectroscopy (Recommended Process Tool)HPLC-MS (Quantitation Standard)1H-NMR (Structural Gold Standard)
Speed < 2 Minutes (ATR)15–45 Minutes10–30 Minutes
Sample Prep Minimal (Neat solid/oil)High (Dissolution, filtration)High (Deuterated solvent)
Differentiation Excellent for Functional Groups (1° vs 2° Amine)Poor for structural isomers without MS fragmentationExcellent for exact proton counting
Limit of Detection ~1-5% Impurity< 0.1% Impurity~1% Impurity
Cost Per Run NegligibleHigh (Solvents, Columns)High (Solvents, Cryogens)

Scientist's Insight: Use IR for reaction monitoring (Did the N-H doublet disappear?). Use HPLC for purity assay (Is the product >98% pure?).

Experimental Protocol: ATR-FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets and ensuring high throughput.

Equipment & Reagents[6]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with IPA. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading:

    • If Solid: Place ~5 mg of the amine on the crystal center. Apply pressure using the anvil until the force gauge reads ~80-100 units.

    • If Oil/Gum: Apply a thin film directly to the crystal. No pressure anvil required.

  • Acquisition: Scan the sample (16-32 scans).

  • Data Processing: Apply Baseline Correction. Normalize the C=C aromatic peak (~1600 cm⁻¹) if comparing batches.

  • Critical Check: Zoom into the 3300–3500 cm⁻¹ region.[5][6]

    • Pass: Single sharp peak (Secondary Amine).[3][4][5]

    • Fail: Doublet peak (Residual Primary Amine starting material).

Process Analytical Logic (Visualization)

The following diagram illustrates where IR fits into the synthesis workflow for this molecule, highlighting the decision logic based on spectral data.

SynthesisWorkflow Start Start: 4-(2-Methoxyethoxy)aniline (Primary Amine) Reaction Reaction: Reductive Amination / Alkylation Start->Reaction + 2-methylphenethyl halide Sampling Sampling Point: Crude Intermediate Reaction->Sampling t = 2 hrs IR_Analysis ATR-FTIR Analysis (3300-3500 cm⁻¹) Sampling->IR_Analysis Decision_Fail Result: Doublet Peak (Incomplete) IR_Analysis->Decision_Fail N-H Doublet Detected Decision_Pass Result: Single Peak (Conversion Complete) IR_Analysis->Decision_Pass Single N-H Band Decision_Fail->Reaction Continue Heating HPLC Final QC: HPLC Purity Check Decision_Pass->HPLC Proceed to Workup

Caption: Logic flow for utilizing IR spectroscopy as a rapid checkpoint in the synthesis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Standard reference for functional group assignment).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33311-29-4, 4-(2-Methoxyethoxy)aniline. Retrieved from [Link] (Source for precursor spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for amine vs.

Sources

Validation

Comparison of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline with other aniline intermediates

The following technical guide provides an in-depth comparative analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline , positioning it within the landscape of advanced pharmaceutical building blocks. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline , positioning it within the landscape of advanced pharmaceutical building blocks.

Executive Summary

4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline (hereafter referred to as Compound A ) represents a specialized class of N-alkylated aniline intermediates designed to optimize Structure-Activity Relationships (SAR) in drug discovery.[1][2] Unlike standard aniline building blocks (e.g., p-anisidine or simple N-phenethylanilines), Compound A integrates two critical design elements:

  • Solubility Modulation: The 4-(2-methoxyethoxy) tail mimics a short polyethylene glycol (PEG) chain, significantly enhancing aqueous solubility and metabolic stability compared to simple methoxy groups.[1][2]

  • Conformational Control: The 2-methylphenethyl moiety introduces specific steric bulk (ortho-substitution), restricting rotational freedom and potentially improving binding selectivity in kinase or GPCR targets.[1][2]

This guide compares Compound A against standard alternatives, providing experimental protocols for its synthesis and quality control.[1][2]

Chemical Profile & Competitor Landscape[1][2]

The Candidate: 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline[1][2][3][4][5][6]
  • Molecular Formula: C₁₈H₂₃NO₂[1][2][3]

  • Molecular Weight: 285.38 g/mol [1][2][3]

  • Core Function: Secondary amine scaffold for nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig couplings.[1][2]

  • Key Advantage: Balanced lipophilicity (LogP ~3.[1][2]5) with enhanced polarity from the ether linkage.[1][2]

Comparative Matrix

We compare Compound A with two standard intermediates often used in similar synthetic slots:

  • Alternative B: N-Phenethyl-4-methoxyaniline (Standard lipophilic analog).[1][2]

  • Alternative C: 4-(2-Methoxyethoxy)aniline (Primary amine precursor).[1][2]

FeatureCompound A (Target)Alternative B (Standard)Alternative C (Precursor)
Solubility (Aq. pH 7.4) Moderate-High (Ether tail effect)Low (Lipophilic core)High (Primary amine)
Steric Profile High (Ortho-methyl clash)Low (Flexible chain)Low
Synthetic Utility Direct Coupling (Ready for final assembly)Direct CouplingRequires alkylation step
Metabolic Stability Enhanced (Ether vs Methoxy)Standard (O-demethylation risk)N/A
Impurity Risk Low (Purified secondary amine)LowHigh (Risk of over-alkylation)

Critical Analysis: Performance & Causality[1][2]

Solubility & Physicochemical Properties

Expert Insight: In late-stage lead optimization, replacing a methoxy group (Alternative B) with a methoxyethoxy group (Compound A) is a proven strategy to lower LogP and improve microsomal stability.[1][2]

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, disrupting the hydrophobic hydration shell that surrounds the phenyl ring.[1][2]

  • Data: Calculated LogP for Compound A is approx. 3.5, whereas Alternative B is >4.[1][2]2. This shift often rescues compounds from "brick dust" insolubility issues in formulation.[1][2]

Synthetic Efficiency (The "Build vs. Buy" Argument)

Using Alternative C (the primary amine) requires the chemist to perform an alkylation step during the main synthetic route.[1]

  • Risk: Alkylation of primary anilines with phenethyl halides often leads to over-alkylation (formation of tertiary amines), requiring difficult chromatographic separation.[1][2]

  • Solution: Using Compound A (pre-synthesized secondary amine) eliminates this bottleneck, ensuring a cleaner reaction profile in the final coupling step (e.g., reacting with a chloropyrimidine).[1][2]

Experimental Protocols

Synthesis of Compound A (Self-Validating Protocol)

Rationale: We utilize reductive amination rather than direct alkylation.[1][2] This ensures mono-alkylation selectivity, preventing the formation of the tertiary amine impurity.[1][2]

Reagents:

  • 4-(2-Methoxyethoxy)aniline (1.0 eq)[1][2]

  • 2-Methylphenylacetaldehyde (1.1 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Dichloromethane (DCM) / Acetic Acid (AcOH)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-(2-methoxyethoxy)aniline in DCM. Add 2-methylphenylacetaldehyde and catalytic AcOH.[1][2] Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1][2] Disappearance of aniline indicates imine formation.[1][2]

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ solution (gas evolution).

  • Workup: Extract with DCM (3x). Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Quality Control: Impurity Profiling

Method: HPLC-UV (254 nm).[1][2] Column: C18 Reverse Phase. Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1][2]

Retention Time (Rel)IdentityOriginAcceptance Criteria
0.8Primary Amine (Start Material)Incomplete Conversion< 0.5%
1.0 Compound A (Target) Product > 98.0%
1.2Tertiary Amine (Over-alkylated)Side Reaction< 0.1%
1.3Aldehyde DimerReagent Impurity< 0.5%

Visualizations

Synthesis & Decision Pathway

The following diagram illustrates the strategic decision-making process for selecting Compound A over its precursors, highlighting the impurity risks avoided.

SynthesisPath Start Start: 4-(2-Methoxyethoxy)aniline Route1 Route A: Direct Alkylation (w/ Phenethyl Bromide) Start->Route1 Traditional Route2 Route B: Reductive Amination (w/ Aldehyde + STAB) Start->Route2 Recommended Impurity Risk: Tertiary Amine (Over-alkylation) Route1->Impurity High Risk Product Target: Compound A (High Purity) Route1->Product Low Yield Route2->Product High Selectivity FinalDrug Final API Coupling (Clean Reaction) Product->FinalDrug Next Step

Caption: Comparative synthesis routes showing the selectivity advantage of Reductive Amination (Route B) to generate High-Purity Compound A.

SAR Optimization Logic

How Compound A balances properties compared to standard anilines.[1][2]

SAR_Logic Base Base Scaffold (Aniline) Mod1 + Methoxyethoxy Tail Base->Mod1 Mod2 + 2-Methylphenethyl Base->Mod2 Result1 Increased Solubility (vs -OMe) Mod1->Result1 Result2 Steric Locking (Conformational Selectivity) Mod2->Result2 Combined Compound A (Optimized Intermediate) Result1->Combined Result2->Combined

Caption: SAR Optimization Logic demonstrating how specific structural modifications in Compound A contribute to solubility and selectivity.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1][2]

  • Huateng Pharma. (2025).[1][2] "Product Catalog: 4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline." Huateng Pharmaceutical Co., Ltd.[1][2]Link[1][2]

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on ether/solubility modulation). Link[1][2]

  • Santa Cruz Biotechnology. "4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline Product Sheet." SCBT. Link

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline
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Reactant of Route 2
4-(2-Methoxyethoxy)-N-(2-methylphenethyl)aniline
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